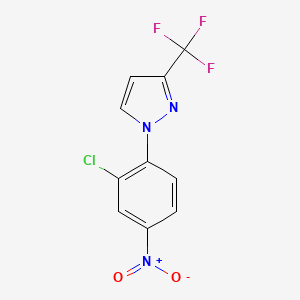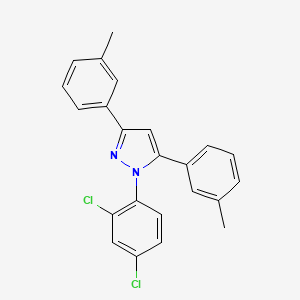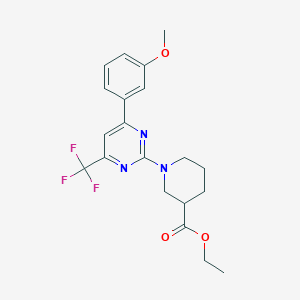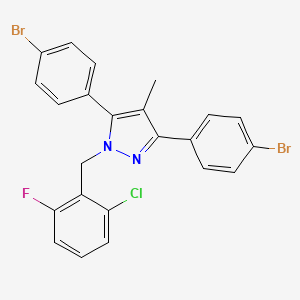
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring substituted with a 2-chloro-4-nitrophenyl group and a trifluoromethyl group. The combination of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry and material science.
Preparation Methods
The synthesis of 1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chlorobenzene to form 2-chloro-4-nitrobenzene.
Formation of Pyrazole Ring: The reaction of 2-chloro-4-nitrobenzene with hydrazine to form the corresponding hydrazone, followed by cyclization to form the pyrazole ring.
Introduction of Trifluoromethyl Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions. Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative.
Scientific Research Applications
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro and chloro substituents can participate in various interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The trifluoromethyl group enhances the compound’s lipophilicity, potentially affecting its distribution and activity in biological systems.
Comparison with Similar Compounds
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with similar compounds such as:
2-chloro-4-nitrophenyl trifluoromethanesulphonate: This compound shares the 2-chloro-4-nitrophenyl group but differs in the presence of a trifluoromethanesulphonate group instead of a pyrazole ring.
(2-chloro-4-nitrophenyl)ethynyl trimethylsilane: This compound also contains the 2-chloro-4-nitrophenyl group but has an ethynyl trimethylsilane substituent.
Properties
Molecular Formula |
C10H5ClF3N3O2 |
|---|---|
Molecular Weight |
291.61 g/mol |
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-7-5-6(17(18)19)1-2-8(7)16-4-3-9(15-16)10(12,13)14/h1-5H |
InChI Key |
JUTCINMQEHLWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10910916.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide](/img/structure/B10910921.png)

![2-(Cyclopropanecarbonylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10910925.png)
![N-[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910936.png)



![1-(azepan-1-yl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10910954.png)
![N-[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910962.png)
![N-{3-[(1E)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}furan-2-carboxamide](/img/structure/B10910974.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10910978.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10910983.png)
![3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B10910986.png)
